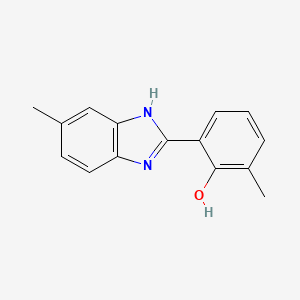
抗肯辛三氟乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-Kentsin Trifluoroacetate is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties. It is a trifluoroacetate salt, which means it contains the trifluoroacetate anion (CF₃COO⁻). This compound is often used in laboratory settings for its stability and reactivity, making it a valuable tool in chemical synthesis and biological research.
科学研究应用
Anti-Kentsin Trifluoroacetate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme kinetics and protein interactions due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
It’s known that trifluoroacetate (tfa), a component of the compound, has been identified to have the liver as a target organ in rats .
Mode of Action
Tfa, a component of the compound, is indicated to be a weak peroxisome proliferator in rats . Peroxisome proliferators are a diverse group of chemicals which induce peroxisome proliferation, a process marked by an increase in the size and number of peroxisomes in the cell. This can lead to various biochemical changes.
Biochemical Pathways
Tfa, a component of the compound, is known to cause mild liver hypertrophy as a lead effect in rats . This suggests that it may affect biochemical pathways related to liver function and metabolism.
Pharmacokinetics
Tfa, a component of the compound, is known to be highly water-soluble . This property could potentially impact its bioavailability, as water-soluble compounds are generally well-absorbed in the body.
Result of Action
Tfa, a component of the compound, is known to induce mild liver hypertrophy in rats . This suggests that it may have effects on liver cells and potentially on liver function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Anti-Kentsin Trifluoroacetate. TFA, a component of the compound, has been detected in various environmental settings, including rain, fog, and water bodies, with large reservoirs present in the oceans . This suggests that the presence of TFA in the environment could potentially influence the action of Anti-Kentsin Trifluoroacetate.
生化分析
Biochemical Properties
Anti-Kentsin Trifluoroacetate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It is known to bind with specific enzymes, altering their activity and influencing the overall biochemical pathways. For instance, Anti-Kentsin Trifluoroacetate has been observed to interact with peroxisome proliferator-activated receptors, which are involved in the regulation of lipid metabolism . These interactions can lead to changes in enzyme activity, affecting the metabolic processes within the cell.
Cellular Effects
The effects of Anti-Kentsin Trifluoroacetate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Anti-Kentsin Trifluoroacetate has been shown to affect the expression of genes involved in lipid metabolism and energy homeostasis . Additionally, it can alter cell signaling pathways, leading to changes in cellular responses to external stimuli. These effects are crucial in understanding how cells adapt to changes in their environment and maintain homeostasis.
Molecular Mechanism
At the molecular level, Anti-Kentsin Trifluoroacetate exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, Anti-Kentsin Trifluoroacetate can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, Anti-Kentsin Trifluoroacetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of Anti-Kentsin Trifluoroacetate can change over time in laboratory settings. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro studies have shown that Anti-Kentsin Trifluoroacetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity . Long-term exposure to Anti-Kentsin Trifluoroacetate has been observed to cause alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation in experimental settings .
Dosage Effects in Animal Models
The effects of Anti-Kentsin Trifluoroacetate vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, Anti-Kentsin Trifluoroacetate can induce toxic effects, such as liver hypertrophy and changes in lipid metabolism . These dosage-dependent effects are crucial for understanding the therapeutic potential and safety profile of Anti-Kentsin Trifluoroacetate in biomedical research.
Metabolic Pathways
Anti-Kentsin Trifluoroacetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate lipid metabolism and energy homeostasis. It has been shown to influence the activity of enzymes involved in fatty acid oxidation and lipid synthesis . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, affecting the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of Anti-Kentsin Trifluoroacetate within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of Anti-Kentsin Trifluoroacetate within cells can influence its activity and function, highlighting the importance of understanding its transport and distribution dynamics .
Subcellular Localization
Anti-Kentsin Trifluoroacetate is localized to specific subcellular compartments, where it exerts its effects on cellular function. It can be targeted to the nucleus, cytoplasm, or other organelles through specific targeting signals and post-translational modifications . The subcellular localization of Anti-Kentsin Trifluoroacetate is crucial for its activity, as it determines the specific biomolecules and pathways it interacts with .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Kentsin Trifluoroacetate typically involves the reaction of Kentsin with trifluoroacetic acid. The process can be summarized as follows:
Reaction with Trifluoroacetic Acid: Kentsin is dissolved in an appropriate solvent, such as dichloromethane. Trifluoroacetic acid is then added to the solution, and the mixture is stirred at room temperature.
Formation of Trifluoroacetate Salt: The reaction proceeds to form Anti-Kentsin Trifluoroacetate, which can be isolated by evaporating the solvent and recrystallizing the product from a suitable solvent like ethanol.
Industrial Production Methods: On an industrial scale, the production of Anti-Kentsin Trifluoroacetate may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: Anti-Kentsin Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives of Kentsin.
Reduction: Formation of reduced derivatives of Kentsin.
Substitution: Formation of substituted Kentsin derivatives with various functional groups.
相似化合物的比较
Anti-Kentsin Trifluoroacetate can be compared with other trifluoroacetate salts and similar compounds:
Trifluoroacetic Acid: A strong acid used in organic synthesis and as a solvent.
Trifluoroacetate Salts: Similar compounds like sodium trifluoroacetate and potassium trifluoroacetate, which also have applications in synthesis and research.
Uniqueness: Anti-Kentsin Trifluoroacetate is unique due to its specific interaction with Kentsin, providing distinct properties and applications that are not observed with other trifluoroacetate salts.
属性
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45N11O6.C2HF3O2/c1-12(34)16(24)19(37)32-14(7-4-10-29-21(25)26)17(35)31-13(6-2-3-9-23)18(36)33-15(20(38)39)8-5-11-30-22(27)28;3-2(4,5)1(6)7/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30);(H,6,7)/t12-,13+,14+,15+,16+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCVFFIKMUADKZ-GYFKHDNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46F3N11O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
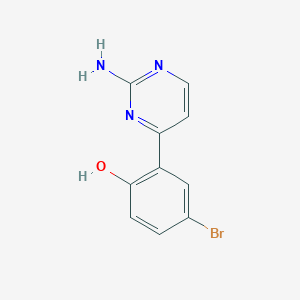
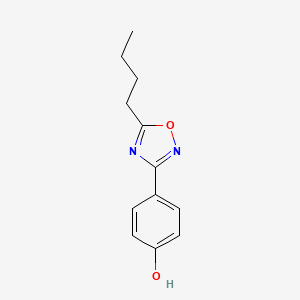
![4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384471.png)
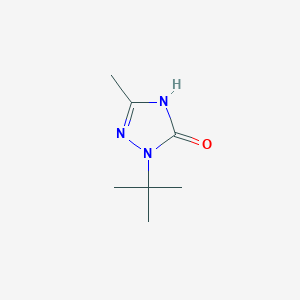


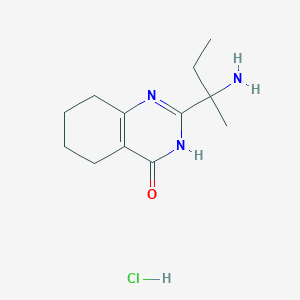

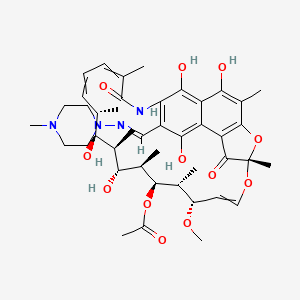

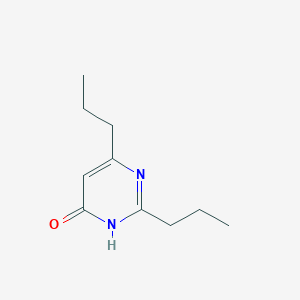
![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)

